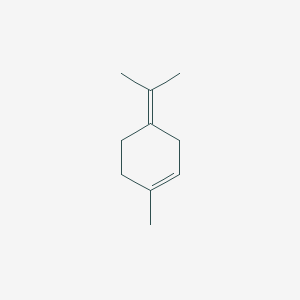

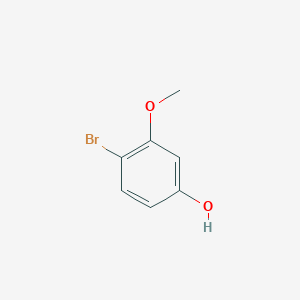

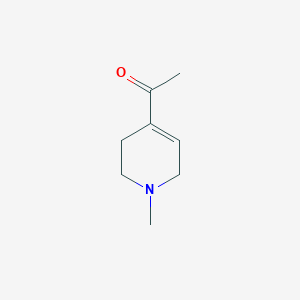

![molecular formula C12H20ClNO B010211 2-氯-N-(2,3,3-三甲基-双环[2.2.1]庚-2-基)-乙酰胺 CAS No. 105838-50-4](/img/structure/B10211.png)

2-氯-N-(2,3,3-三甲基-双环[2.2.1]庚-2-基)-乙酰胺

描述

what is '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide'? 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is an organic compound used as an intermediate in the synthesis of pharmaceuticals. It is a white crystalline solid that is soluble in organic solvents. the use of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is a type of organic compound used in a variety of applications, such as pharmaceuticals, agrochemicals, and dyes. It is used as an intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents, as well as in the synthesis of agrochemicals, such as herbicides and insecticides. It is also used as a dye intermediate in the production of dyes and pigments. the chemistry of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is an organic compound belonging to the class of amides. It is composed of a chloroacetamide group attached to a bicyclic heptane ring. The molecule has two chiral centers and exists as two enantiomers, (R)-2-chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and (S)-2-chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide. The compound is formed through the reaction of 2-chloroacetamide with 2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol. This reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds through a nucleophilic acyl substitution. The compound can be used as a chiral ligand in catalytic asymmetric synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals. the biochemical/physical effects of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is a synthetic compound that has been used in research to study its potential effects on the body. Its biochemical and physical effects are not well-studied and are not known. It is likely to have some effect on the body, but further research is needed to understand its effects. the benefits of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 1. It has a wide range of uses, including as a pesticide, herbicide, fungicide, and insecticide. 2. It is effective against a variety of pests, including aphids, mites, and whiteflies. 3. It is a relatively safe chemical and does not pose a significant risk to human health or the environment. 4. It is easy to use and can be applied in different ways, making it a versatile tool for pest control. 5. It is relatively inexpensive and can be used in combination with other pest control methods to provide more effective control. the related research of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 1. Synthesis of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and its Derivatives. 2. Synthesis and Biological Activity of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 3. The Synthesis and Biological Evaluation of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 4. Design and Synthesis of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and its Derivatives. 5. Synthesis, Characterization and Biological Evaluation of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 6. Synthesis, Structure and Biological Activity of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 7. Synthesis, Structure-Activity Relationships and Biological Evaluation of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 8. Structure-Activity Relationship Studies on 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 9. Synthesis and Biological Evaluation of Novel 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 10. Synthesis and Antibacterial Activity of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives.

科学研究应用

抗菌和抗生物膜特性

该化合物已被研究用于其潜在的抗菌和抗生物膜特性。 研究表明,该化合物的衍生物可能抑制各种细菌的生长,包括革兰氏阳性和革兰氏阴性菌株 。这在开发新的抗生素或医疗设备涂层以防止细菌定植方面可能特别有用。

一氧化氮合成刺激

另一个应用是在刺激内源性一氧化氮合成。一氧化氮在各种生理过程中起着至关重要的作用,包括血管舒张和神经传递。 该化合物的衍生物已被证明会影响一氧化氮合酶阳性细胞的密度和强度,这可能对治疗心血管和神经系统疾病有影响 .

分子结构分析

2-氯-N-(2,3,3-三甲基-双环[2.2.1]庚-2-基)-乙酰胺的分子结构在结构化学领域引起了人们的兴趣。 它的红外光谱和分子量对于理解该化合物的相互作用和反应性非常宝贵,这些可以应用于材料科学和制药领域 .

有机合成

该化合物在有机合成中也很重要。 它的结构是合成各种有机分子的关键组成部分,特别是在开发双环[2.2.1]庚烷-1-羧酸酯的不对称方法方面,这在药物发现和开发中很重要 .

聚合过程

该化合物的双环结构使其成为聚合过程中的候选者。 它可能参与过渡金属催化的烯烃二聚化,导致形成具有潜在工业应用的新型聚合物材料 .

手性配体开发

最后,该化合物的结构类似于其他用作过渡金属催化中手性配体的双环化合物。 这对对映选择性合成至关重要,这是制药行业的一个重要研究领域,因为它允许创建更有效和更安全的药物 .

属性

IUPAC Name |

2-chloro-N-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO/c1-11(2)8-4-5-9(6-8)12(11,3)14-10(15)7-13/h8-9H,4-7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUMHSYXYCELKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1(C)NC(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389681 | |

| Record name | 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105838-50-4 | |

| Record name | 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

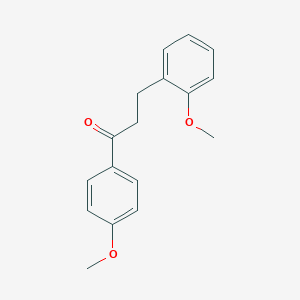

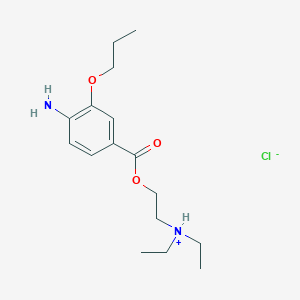

![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)

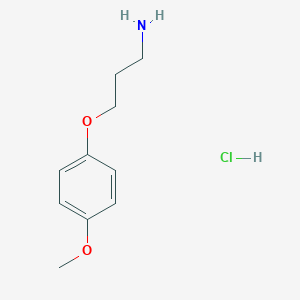

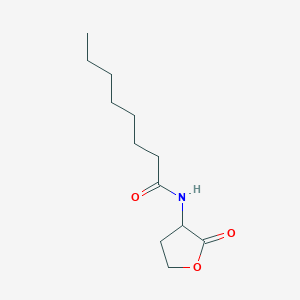

![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)